molecular formula C7H7F2NO3S B588159 Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate CAS No. 153027-83-9

Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate

Cat. No.: B588159
CAS No.: 153027-83-9
M. Wt: 223.194
InChI Key: GDGBIFJYRQGCPR-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an ethyl ester group and a difluoromethoxy group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the thiazole ring, a common pharmacophore, makes it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(difluoromethoxy)thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The difluoromethoxy group can be introduced via nucleophilic substitution using difluoromethyl ether. The reaction conditions often require refluxing in an appropriate solvent such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Difluoromethyl ether, sodium hydride, dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the thiazole ring’s known biological activity.

    Medicine: Explored as a scaffold for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(difluoromethoxy)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The difluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Ethyl 2-aminothiazole-4-carboxylate: Lacks the difluoromethoxy group but shares the thiazole and ester functionalities.

    2-(Difluoromethoxy)thiazole: Similar structure but without the ethyl ester group.

    Thiazole-4-carboxylate derivatives: Various derivatives with different substituents on the thiazole ring.

Uniqueness: Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate is unique due to the presence of both the difluoromethoxy group and the ethyl ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions. The difluoromethoxy group also enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development.

Properties

IUPAC Name

ethyl 2-(difluoromethoxy)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO3S/c1-2-12-5(11)4-3-14-7(10-4)13-6(8)9/h3,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGBIFJYRQGCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801187130
Record name 4-Thiazolecarboxylic acid, 2-(difluoromethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153027-83-9
Record name 4-Thiazolecarboxylic acid, 2-(difluoromethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153027-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-(difluoromethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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